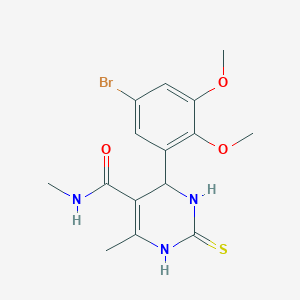![molecular formula C19H16N2O2 B297725 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297725.png)
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IDOI and has a molecular formula of C19H17N2O2.
作用机制
The mechanism of action of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde is complex and not fully understood. In cancer cells, IDOI has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. IDOI has also been reported to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1.
In addition, IDOI has been shown to exhibit anti-inflammatory and antioxidant activities by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS).
Biochemical and Physiological Effects
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that IDOI can induce apoptosis in cancer cells and inhibit the growth of cancer cells. IDOI has also been reported to exhibit anti-inflammatory and antioxidant activities.
实验室实验的优点和局限性
One of the main advantages of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde is its potential as a building block for the synthesis of functional materials. IDOI can be easily synthesized and has a high purity, making it a suitable precursor for the synthesis of polymers and copolymers.
However, one of the limitations of IDOI is its potential toxicity. IDOI has been shown to exhibit cytotoxic effects on cancer cells, but its effects on normal cells are not fully understood. Therefore, further studies are needed to determine the safety and toxicity of IDOI.
未来方向
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde has potential applications in various fields, and future research directions can include:
1. Further investigation of the anticancer activity of IDOI and its potential as a chemotherapeutic agent.
2. Development of IDOI-based materials for optoelectronics, sensors, and energy storage devices.
3. Investigation of the safety and toxicity of IDOI on normal cells.
4. Development of IDOI derivatives with improved pharmacological properties.
5. Investigation of the mechanism of action of IDOI on cancer cells and normal cells.
In conclusion, 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of IDOI and its derivatives.
合成方法
The synthesis of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde has been reported in the literature. One of the most commonly used methods involves the reaction of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetic acid with 3-formylindole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields IDOI as a yellow solid with a purity of over 95%.
科学研究应用
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, IDOI has been investigated as a potential anticancer agent. Studies have shown that IDOI can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. IDOI has also been reported to exhibit anti-inflammatory and antioxidant activities.
In the field of material science, IDOI has been explored as a potential building block for the synthesis of functional materials. IDOI can be used as a precursor for the synthesis of indole-based polymers and copolymers, which have potential applications in optoelectronics, sensors, and energy storage devices.
属性
产品名称 |
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde |
|---|---|
分子式 |
C19H16N2O2 |
分子量 |
304.3 g/mol |
IUPAC 名称 |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C19H16N2O2/c22-13-15-11-20(18-8-4-2-6-16(15)18)12-19(23)21-10-9-14-5-1-3-7-17(14)21/h1-8,11,13H,9-10,12H2 |
InChI 键 |
WNNUHYIGJUHJSO-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)C=O |
规范 SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)C=O |
溶解度 |
0.4 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B297648.png)
![N-(2-cyanoethyl)-N-({5-[(1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297650.png)
![N-(2-cyanoethyl)-N-({5-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297651.png)
![N-(2-cyanoethyl)-N-({5-[(1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297654.png)
![N-({5-[(1-(3-chloro-4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)-N-(2-cyanoethyl)methanesulfonamide](/img/structure/B297655.png)
![Methyl 1-(1-adamantyl)-5-(4-bromophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B297657.png)
![N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297658.png)
![N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297659.png)
![N-(3,4-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297660.png)
![7-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297661.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one](/img/structure/B297662.png)
![5-({5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297664.png)